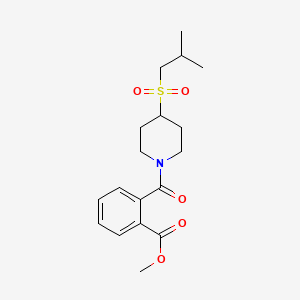

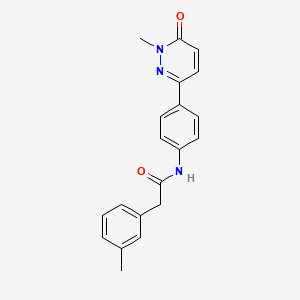

![molecular formula C7H11N3 B2476974 6-(Azidomethyl)bicyclo[3.1.0]hexane CAS No. 2309444-22-0](/img/structure/B2476974.png)

6-(Azidomethyl)bicyclo[3.1.0]hexane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“6-(Azidomethyl)bicyclo[3.1.0]hexane” is a bicyclic compound. It is a crucial component in several antiviral medications .

Synthesis Analysis

The synthesis of “6-(Azidomethyl)bicyclo[3.1.0]hexane” involves an innovative approach that utilizes intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis and the Gabriel synthesis . The synthesis is achieved in seven distinct steps, resulting in a total yield of 28% .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “6-(Azidomethyl)bicyclo[3.1.0]hexane” include intramolecular cyclopropanation of alpha-diazoacetates . The reaction starts by reacting bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate .科学研究应用

Conformational Studies

6-(Azidomethyl)bicyclo[3.1.0]hexane and its derivatives, like bicyclo[3.1.0]hexane, are recognized for their diverse biological activities and utility as core structures in small molecules. These compounds serve as analogues for nucleoside building blocks and play a role in the synthesis of natural compounds, bioactive compounds, novel materials, and catalysts. They exhibit distinct conformations, such as envelope and chair-type, which are crucial in biochemical processes (Jimeno et al., 2011).

Synthesis Applications

The synthesis of derivatives of bicyclo[3.1.0]hexane, including those similar to 6-(Azidomethyl)bicyclo[3.1.0]hexane, is a significant area of research. Techniques like gold-catalyzed oxidative cyclopropanation are employed to create these derivatives, which are essential in developing various bioactive molecules and intermediates (Wang et al., 2013).

Structural Analysis

The study of molecular structures and conformations of compounds like 6-(Azidomethyl)bicyclo[3.1.0]hexane is vital for understanding their biological activity. Investigations into the conformational dynamics and stability of these compounds provide insights into their potential applications in drug design and other areas of chemistry (Vilsmaier et al., 1999).

Chemical Reactivity

The reactivity of bicyclo[3.1.0]hexane derivatives under various conditions is another area of focus. Studies on how these compounds react under acidic or basic conditions, and their susceptibility to processes like methanolysis, provide valuable information for their application in synthetic chemistry (Lim et al., 2002).

Novel Synthesis Methods

Innovative methods for synthesizing bicyclo[3.1.0]hexane derivatives, akin to 6-(Azidomethyl)bicyclo[3.1.0]hexane, are continually being developed. These methods aim to improve yield, efficiency, and selectivity, thereby enhancing the utility of these compounds in various scientific applications (Hodgson et al., 2007).

未来方向

“6-(Azidomethyl)bicyclo[3.1.0]hexane” is a crucial component in several antiviral medications . Therefore, its efficient synthesis could have significant implications for the production of these medications. Future research could focus on improving the synthesis process and exploring its potential applications in other areas.

属性

IUPAC Name |

6-(azidomethyl)bicyclo[3.1.0]hexane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c8-10-9-4-7-5-2-1-3-6(5)7/h5-7H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNYWWSWJLNWMDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C1)C2CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Azidomethyl)bicyclo[3.1.0]hexane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

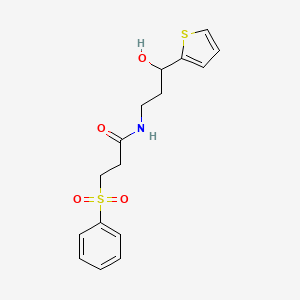

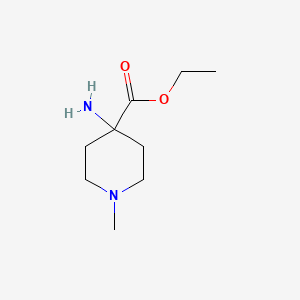

![N-{2-[(4-chlorophenyl)sulfonyl]-4-phenyl-1,3-butadienyl}-N,N-dimethylamine](/img/structure/B2476893.png)

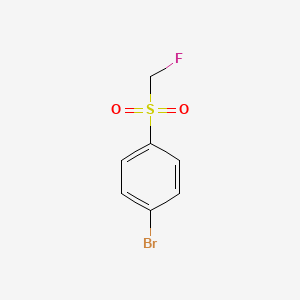

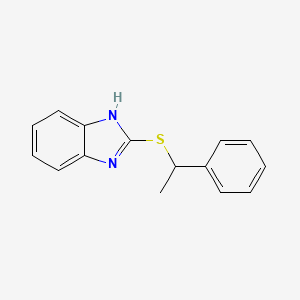

![Ethyl 2-[6-[[2-(2-amino-2-oxoethyl)sulfanylbenzoyl]amino]indazol-1-yl]acetate](/img/structure/B2476895.png)

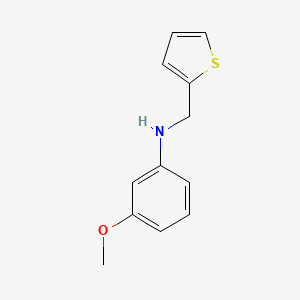

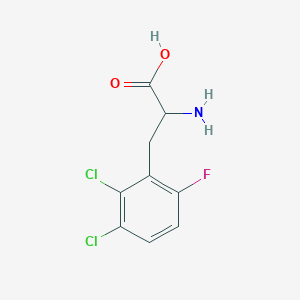

![7-Methoxy-2-(4-methoxyphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2476898.png)

![2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide](/img/structure/B2476903.png)

![5-[(3-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2476914.png)